

## A Technical Guide to (S)-Metoprolol-d7: Commercial Availability, Analysis, and Application

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Compound of Interest		
Compound Name:	(S)-Metoprolol-d7	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and technical applications of **(S)-Metoprolol-d7**. This deuterated isotopologue of the active S-enantiomer of metoprolol is a critical tool in pharmacokinetic and bioanalytical studies, serving as an ideal internal standard for mass spectrometry-based quantification.

### Introduction to (S)-Metoprolol-d7

(S)-Metoprolol is the pharmacologically active enantiomer of metoprolol, a selective  $\beta$ 1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The deuterated form, **(S)-Metoprolol-d7**, is a stable isotope-labeled compound where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This mass shift makes it an excellent internal standard for quantitative analysis of (S)-metoprolol in biological matrices by mass spectrometry, as it coelutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z). [3][4][5]

### **Commercial Suppliers and Availability**

**(S)-Metoprolol-d7** and its hydrochloride salt are available from several commercial suppliers as a research chemical. The availability, purity, and offered quantities vary among suppliers.







Below is a summary of the key information for sourcing this compound.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Available Quantitie s
MedChem Express	(S)- Metoprolol- d7	1292906- 91-2	C15H18D7N O3	274.41	≥98%	1 mg, 5 mg, 10 mg
Clearsynth	(S)- Metoprolol- d7	1292906- 91-2	C15H18D7N O3	274.23	94.00% (HPLC)	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Biosynth	(S)- Metoprolol- d7	1292906- 91-2	С15H18D7N Оз	274.41	Not specified	5 mg, 10 mg, 25 mg, 50 mg
Xcess Bioscience s	(S)- Metoprolol- d7	1292906- 91-2	C15H18D7N O3	274.41	≥98%	Not specified
CymitQuim ica (distributor for TRC)	(S)- Metoprolol- d7	1292906- 91-2	C15H18D7N Оз	274.41	Not specified	Not specified
ESS (Expert Synthesis Solutions)	Metoprolol- D7 Hydrochlori de	1219798- 61-4	C15H19D7C INO3	310.87	99.7% (HPLC)	10 mg, 25 mg, 50 mg, 100 mg
Simson Pharma Limited	Metoprolol- D7 Hydrochlori de	1219798- 61-4	C15H19D7C INO3	310.87	Not specified	In stock
Acanthus Research	Metoprolol- D7	959787- 96-3 (racemic- d7)	C15H18D7N O3	Not specified	Not specified	50 mg



The Pure Chem	(S)- Metoprolol- D7	1292906- 91-2	C15H18D7N O3	274.41	Not specified	Inquire for availability
Pharmaffili ates	(S)- Metoprolol- d7	1292906- 91-2	С15H18D7N Оз	274.41	Not specified	Inquire for availability
LGC Standards	(S)- Metoprolol- d7	1292906- 91-2	С15H18D7N Оз	Not specified	Not specified	1 mg
Sigma- Aldrich (Cerilliant®	Metoprolol- D7 tartrate solution	Not specified for free base	C15H18D7N O3 · 0.5C4H6O6	349.45	Certified Reference Material	1 mL (100 μg/mL in methanol)

# **Experimental Protocols**Proposed Synthesis of (S)-Metoprolol-d7

While specific protocols for the synthesis of **(S)-Metoprolol-d7** are not readily available in the public domain, a plausible chemoenzymatic route can be proposed based on the synthesis of **(S)-Metoprolol.**[6][7] The key step would involve the use of a deuterated isopropylamine.

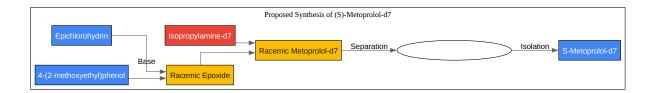
Step 1: Epoxide Formation 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base to form the racemic epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

Step 2: Amination with Deuterated Isopropylamine The racemic epoxide is then reacted with isopropylamine-d7 to yield racemic metoprolol-d7.

Step 3: Chiral Separation The enantiomers of metoprolol-d7 are then separated using chiral chromatography to isolate the desired (S)-enantiomer.[8][9]

Alternatively, a stereoselective synthesis can be employed.[10]





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Caption: Proposed chemoenzymatic synthesis pathway for (S)-Metoprolol-d7.

#### **Analytical Method: Chiral HPLC**

For the separation and quantification of (S)-Metoprolol, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.

- Column: Chiral stationary phases such as Chiralcel OD or Chiral-AGP are effective for resolving metoprolol enantiomers.[8][9]
- Mobile Phase: A typical mobile phase consists of a mixture of hexane and 2-propanol.[6] For example, a ratio of 83:17 (v/v) has been reported.[6]
- Flow Rate: A flow rate of 0.6 mL/min is a common starting point.[6]
- Detection: UV detection at 254 nm is suitable for metoprolol.[6]

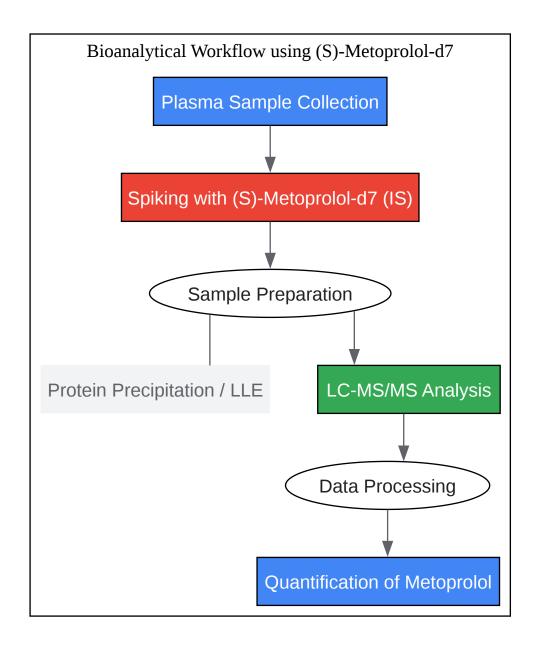
## Bioanalytical Method: LC-MS/MS for Pharmacokinetic Studies

**(S)-Metoprolol-d7** is primarily used as an internal standard for the quantification of metoprolol in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][11]



- Sample Preparation: A simple protein precipitation with methanol or a liquid-liquid extraction with a solvent like methyl tertiary butyl ether can be used to extract metoprolol and the internal standard from the plasma sample.[11][12]
- Chromatographic Separation: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 μm) is commonly used.[11] The mobile phase is often a gradient or isocratic mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1-0.2%) to improve ionization.[11][13]
- Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used.
  The transitions for multiple reaction monitoring (MRM) would be set for both metoprolol and metoprolol-d7. For example:
  - Metoprolol: m/z 268.1 -> 115.6[11]
  - Metoprolol-d7: m/z 275.2 -> 122.6 (predicted, based on d7 on the isopropyl group)





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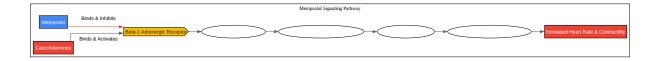
Caption: A typical bioanalytical workflow for the quantification of metoprolol.

# Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective  $\beta$ 1-adrenergic receptor antagonist.[1][14][15] It competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to  $\beta$ 1-receptors,



which are predominantly located in cardiac tissue.[1][14] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][14]



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Caption: Simplified signaling pathway of metoprolol's mechanism of action.

### Conclusion

**(S)-Metoprolol-d7** is an indispensable tool for researchers and professionals in drug development and clinical pharmacology. Its commercial availability from a range of suppliers facilitates its use as a robust internal standard in bioanalytical methods. The detailed protocols and understanding of its application and mechanism of action provided in this guide aim to support the accurate and reliable quantification of metoprolol in various research settings.

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